1-Oxo-2,3-diphenyl-1lambda~5~-pyrazine
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Overview
Description
1-Oxo-2,3-diphenyl-1lambda~5~-pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with two phenyl groups and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,3-diphenyl-1lambda~5~-pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diphenylpyrazine with an oxidizing agent to introduce the oxo group. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2,3-diphenyl-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazines and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Oxo-2,3-diphenyl-1lambda~5~-pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Oxo-2,3-diphenyl-1lambda~5~-pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Its unique structure allows it to bind to active sites, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
- 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine
- 1-Oxo-3,4-diphenyl-1lambda~5~-pyrazine
Comparison: 1-Oxo-2,3-diphenyl-1lambda~5~-pyrazine is unique due to its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
Properties
CAS No. |
61578-13-0 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-oxido-2,3-diphenylpyrazin-1-ium |
InChI |
InChI=1S/C16H12N2O/c19-18-12-11-17-15(13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-12H |
InChI Key |
JCYPEUTXZNHTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C[N+](=C2C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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